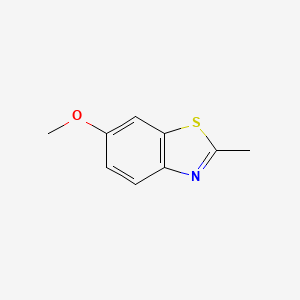

6-Methoxy-2-methylbenzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93804. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHLJSUORLPGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062725 | |

| Record name | Benzothiazole, 6-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-72-2 | |

| Record name | 6-Methoxy-2-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-methylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-2-methylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 6-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 6-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2-methylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXY-2-METHYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W50YN70EAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Methoxy-2-methylbenzothiazole chemical properties

An In-depth Technical Guide to 6-Methoxy-2-methylbenzothiazole

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and biological applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a heterocyclic organic compound containing a benzothiazole core structure. It is recognized for its role as a pharmaceutical intermediate and as an inhibitor of certain metabolic enzymes.[1][2]

General Properties

The fundamental identifiers and molecular characteristics of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 6-methoxy-2-methyl-1,3-benzothiazole | [3] |

| Synonyms | 6-Methoxy-2-Methylbenzothiazale | [4] |

| CAS Number | 2941-72-2 | [3][4] |

| Molecular Formula | C₉H₉NOS | [3][5][6] |

| Molecular Weight | 179.24 g/mol | [2][6] |

| InChI Key | DYHLJSUORLPGNT-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | COc1ccc2nc(C)sc2c1 | [2] |

Physical Properties

The physical state and constants associated with the compound are detailed in the following table.

| Property | Value | Reference |

| Appearance | Clear colorless to yellow liquid | [3] |

| Form | Liquid | [2] |

| Melting Point | 182℃ (decomposition) | [4][6] |

| Boiling Point | 284℃ at 760 mmHg | [4][5][6] |

| Density | 1.204 g/mL at 25°C | [2][4][6] |

| Flash Point | 109°C (228.2°F) - closed cup | [2] |

| Refractive Index | n20/D 1.612 | [2][4][5] |

| Solubility | Insoluble in water | [4][7] |

| Vapor Pressure | 0.00517 mmHg at 25°C | [5] |

Spectroscopic Data

Structural elucidation of this compound is supported by various spectroscopic methods. The available proton nuclear magnetic resonance (¹H NMR) data is presented below. Infrared (IR) and Mass Spectrometry (MS) data are also available from chemical suppliers.[8]

¹H NMR Spectroscopy

The proton NMR spectrum confirms the molecular structure of the compound.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Reference |

| 7.82 | Doublet (d) | 8.8 | 1H | Aromatic Proton | [1] |

| 7.28 | Doublet (d) | 2.4 | 1H | Aromatic Proton | [1] |

| 7.04 | Doublet of doublets (dd) | J₁=8.8, J₂=2.4 | 1H | Aromatic Proton | [1] |

| 3.86 | Singlet (s) | - | 3H | Methoxy (-OCH₃) Protons | [1] |

| 2.79 | Singlet (s) | - | 3H | Methyl (-CH₃) Protons | [1] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from 2-amino-5-methoxyphenylthiol via a cyclization reaction.[1]

Materials:

-

2-amino-5-methoxyphenylthiol (Compound 10)

-

Toluene

-

Acetyl chloride (Compound 11)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-amino-5-methoxyphenylthiol (0.3g, 1.93mmol) in toluene (4ml).[1]

-

Add acetyl chloride (0.167g, 2.13mmol) dropwise over approximately 15 minutes.[1]

-

Heat the reaction system to 80°C and maintain overnight.[1]

-

After cooling to room temperature, dilute the reaction solution with dichloromethane (20ml).[1]

-

Adjust the pH to 8 using a saturated sodium bicarbonate solution and separate the organic layer.[1]

-

Wash the organic layer with a saturated saline solution.[1]

-

Dry the solution over anhydrous sodium sulfate and concentrate to yield this compound as a yellow oily substance (0.23g, 66% yield).[1]

Caption: Workflow for the synthesis of this compound.

General NMR Spectroscopy Protocol

A standard protocol for acquiring ¹H NMR spectra is as follows:

-

Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[9]

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using appropriate parameters for pulse sequence, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks and determine the chemical shifts relative to TMS to analyze the proton environments.

Biological Activity and Applications

This compound has demonstrated specific biological activities, making it a compound of interest in pharmacology and drug development.

Inhibition of Cytochrome P-450 Enzymes

The compound has been identified as an inhibitor of aryl hydrocarbon hydroxylase (PB/AHH) and aminopyrine N-demethylase (ADPM) activities in hepatic microsomes.[2][7] These enzymes are part of the cytochrome P-450 mixed-function oxidase system, which plays a critical role in the metabolism of a wide range of xenobiotics and endogenous compounds.

Caption: Inhibition of Cytochrome P-450 enzymes by this compound.

Intermediate for Kinase Inhibitors

Benzothiazole derivatives are recognized as versatile scaffolds in medicinal chemistry.[10][11] this compound serves as a precursor for the synthesis of heterocyclic compounds that can function as kinase inhibitors.[1] Protein kinases are crucial regulators of cellular processes, and their inhibition is a key strategy in developing treatments for diseases like cancer.[1]

Caption: Role as an intermediate in the development of kinase inhibitors.

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7] It is also reported as toxic if swallowed or in contact with skin and harmful if inhaled.[12]

-

Precautions: Wear protective gloves, clothing, and eye/face protection.[7][13] Use in a well-ventilated area and avoid breathing dust, fumes, or vapors.[7][13]

-

Storage: Store in a cool, dry, and well-ventilated place with the container tightly closed.[7] Keep away from strong oxidizing agents.[7]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[7] If swallowed or in case of skin contact, seek immediate medical assistance.[12][13]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[12][13]

References

- 1. Page loading... [guidechem.com]

- 2. 6-甲氧基-2-甲基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. H32425.06 [thermofisher.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | CAS#:2941-72-2 | Chemsrc [chemsrc.com]

- 6. chembk.com [chembk.com]

- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound(2941-72-2) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.at [fishersci.at]

In-Depth Technical Guide: 6-Methoxy-2-methylbenzothiazole (CAS: 2941-72-2)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

6-Methoxy-2-methylbenzothiazole is a heterocyclic organic compound with the chemical formula C₉H₉NOS. It is recognized for its role as a key intermediate in the synthesis of various biologically active molecules and as an inhibitor of specific enzymes, making it a compound of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and biological activities, with a focus on its inhibitory effects on aryl hydrocarbon hydroxylase (AHH) and aminopyrine N-demethylase.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2941-72-2 | [1] |

| Molecular Formula | C₉H₉NOS | [2] |

| Molecular Weight | 179.24 g/mol | [2] |

| Appearance | Clear deep yellow liquid | [3] |

| Density | 1.204 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.612 | [1] |

| Boiling Point | 284 °C | [3] |

| Melting Point | 182 °C (decomposition) | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Solubility | Insoluble in water | [4] |

| SMILES | COc1ccc2nc(C)sc2c1 | [1] |

| InChI | 1S/C9H9NOS/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3 | [1] |

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows the following characteristic peaks[5]:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.82 | d, J=8.8Hz | 1H | Aromatic H |

| 7.28 | d, J=2.4Hz | 1H | Aromatic H |

| 7.04 | dd, J₁=8.8Hz, J₂=2.4Hz | 1H | Aromatic H |

| 3.86 | s | 3H | -OCH₃ |

| 2.79 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy

Mass Spectrometry

Detailed fragmentation patterns for this compound are not explicitly available in the provided search results. However, general fragmentation of benzothiazoles involves cleavage of the thiazole ring and loss of substituents from the benzene ring[7][8].

Synthesis

This compound can be synthesized from 2-amino-6-methoxybenzothiazole. The process involves the initial preparation of 2-amino-5-methoxyphenylthiol, followed by cyclization[5].

Experimental Protocol for Synthesis

Step 1: Synthesis of 2-amino-5-methoxyphenylthiol (Compound 10) [5]

-

Dissolve 2-amino-6-methoxybenzothiazole (3.0g, 16.65mmol) in 30ml of 5N potassium hydroxide solution.

-

Reflux the mixture for 24 hours.

-

Cool the reaction to room temperature.

-

Adjust the pH of the solution to 6 with concentrated HCl.

-

Collect the resulting solid by filtration and dry to yield 2-amino-5-methoxyphenylthiol (2.4g, 93% yield) as a brown solid.

Step 2: Synthesis of this compound (Compound 12) [5]

-

Dissolve 2-amino-5-methoxyphenylthiol (0.3g, 1.93mmol) in 4ml of toluene.

-

Add acetyl chloride (0.167g, 2.13mmol) dropwise over approximately 15 minutes.

-

Heat the reaction system to 80°C and maintain overnight.

-

Cool the reaction to room temperature.

-

Dilute the reaction solution with 20ml of dichloromethane.

-

Adjust the pH to 8 with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with a saturated saline solution, and dry with anhydrous sodium sulfate.

-

Concentrate the solution to obtain this compound (0.23g, 66% yield) as a yellow oily substance.

Biological Activity and Applications

This compound has been identified as an inhibitor of aryl hydrocarbon hydroxylase (AHH) and aminopyrine N-demethylase in hepatic microsomes[1][2][4]. These enzymes are involved in the metabolism of xenobiotics. Additionally, this compound serves as a precursor for the synthesis of kinase inhibitors, which are crucial in regulating various cellular processes[5].

Aryl Hydrocarbon Hydroxylase (AHH) Inhibition

AHH is a member of the cytochrome P450 enzyme superfamily, specifically CYP1A1, CYP1A2, and CYP1B1, and plays a role in the metabolism of polycyclic aromatic hydrocarbons[9]. The inhibition of AHH can have implications in toxicology and carcinogenesis.

Aminopyrine N-demethylase Inhibition

Aminopyrine N-demethylase is another cytochrome P450-dependent enzyme involved in drug metabolism. Its inhibition can affect the pharmacokinetics of various drugs.

Signaling Pathways and Experimental Workflows

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Aryl hydrocarbon hydroxylase (AHH) is a key enzyme in the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This pathway is activated by various ligands, including environmental pollutants and endogenous molecules. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes, including those encoding AHH enzymes[10][11][12][13].

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a general workflow for determining the inhibitory activity of a compound like this compound on an enzyme.

Caption: General Experimental Workflow for Enzyme Inhibition.

Detailed Experimental Protocols for Inhibition Assays

While specific protocols for testing this compound are not detailed in the provided search results, the following are general, adaptable protocols for AHH and aminopyrine N-demethylase inhibition assays.

Aryl Hydrocarbon Hydroxylase (AHH) Inhibition Assay Protocol

This protocol is adapted from general methods for assaying AHH activity[4][14][15].

Materials:

-

Hepatic microsomes (source of AHH)

-

Benzo[a]pyrene (substrate)

-

NADPH

-

Tris-HCl buffer (pH 7.5)

-

This compound (test inhibitor)

-

DMSO (solvent for inhibitor)

-

Acetone

-

NaOH

-

Spectrofluorometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations.

-

Prepare a stock solution of benzo[a]pyrene in acetone.

-

Prepare a solution of NADPH in Tris-HCl buffer.

-

Prepare the microsomal suspension in Tris-HCl buffer.

-

-

Assay:

-

In a series of test tubes, add the microsomal suspension.

-

Add different concentrations of this compound (or DMSO for the control) to the tubes and pre-incubate for a short period at 37°C.

-

Initiate the reaction by adding benzo[a]pyrene and NADPH.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

-

-

Termination and Measurement:

-

Stop the reaction by adding cold acetone.

-

Add NaOH to the mixture.

-

Measure the fluorescence of the hydroxylated benzo[a]pyrene product using a spectrofluorometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Aminopyrine N-demethylase Inhibition Assay Protocol

This protocol is based on general methods for measuring aminopyrine N-demethylase activity, which often involves the colorimetric determination of formaldehyde produced[16][17].

Materials:

-

Hepatic microsomes

-

Aminopyrine (substrate)

-

NADPH

-

Phosphate buffer (pH 7.4)

-

This compound (test inhibitor)

-

DMSO

-

Trichloroacetic acid (TCA)

-

Nash reagent (ammonium acetate, acetylacetone, and acetic acid)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution and serial dilutions of this compound in DMSO.

-

Prepare solutions of aminopyrine and NADPH in phosphate buffer.

-

Prepare the microsomal suspension in phosphate buffer.

-

-

Assay:

-

To a set of test tubes, add the microsomal suspension.

-

Add various concentrations of this compound (or DMSO for the control) and pre-incubate at 37°C.

-

Start the reaction by adding aminopyrine and NADPH.

-

Incubate at 37°C for a specific time (e.g., 15-30 minutes).

-

-

Termination and Measurement:

-

Stop the reaction by adding TCA.

-

Centrifuge the samples to pellet the precipitated protein.

-

Take an aliquot of the supernatant and add Nash reagent.

-

Incubate at a specific temperature (e.g., 60°C) for a set time to allow for color development.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of formaldehyde.

-

Determine the amount of formaldehyde produced in each sample.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

-

Safety Information

This compound is a combustible liquid. It is advisable to wear protective gloves, and eye/face protection when handling this chemical. Avoid breathing dust, fume, gas, mist, vapors, or spray[4].

Conclusion

This compound is a valuable compound for researchers in medicinal chemistry and drug development. Its role as an inhibitor of key metabolic enzymes and as a synthetic intermediate highlights its potential for further investigation. This guide provides a foundational understanding of its properties, synthesis, and biological activities, offering a starting point for more in-depth research and application.

References

- 1. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-メトキシ-2-メチルベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. m.youtube.com [m.youtube.com]

- 4. A method for assaying aryl hydrocarbon hydroxylase in man using fibroblasts cultured in vitro from oral mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Benzothiazole, 2-methyl- [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. whitman.edu [whitman.edu]

- 15. In vitro inhibition of aryl hydrocarbon hydroxylase by heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hepatic aminopyrine N-demethylase system: further studies of assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Properties of 6-Methoxy-2-methylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 6-Methoxy-2-methylbenzothiazole, a compound of interest in various research and development applications. The information is presented to be a valuable resource for laboratory work, safety assessments, and further studies.

Core Physical and Chemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₉H₉NOS.[1][2] It is recognized for its use as an inhibitor of aryl hydrocarbon hydroxylase (PB/AHH) and aminopyrine N-demethylase (ADPM) in hepatic microsomes.[1]

Data Summary

A compilation of the essential physical and chemical data for this compound is provided in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₉NOS | [1][2] |

| Molecular Weight | 179.24 g/mol | [1][2][3] |

| CAS Number | 2941-72-2 | [1] |

| Appearance | Clear colorless to yellow liquid | [4] |

| Melting Point | 182 °C (decomposition) | [3][5] |

| Boiling Point | 284 °C | [3][5][6] |

| Density | 1.204 g/mL at 25 °C | [3][5] |

| Refractive Index | n20/D 1.612 | [3][5] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [1] |

| Solubility | Insoluble in water | [1][3][5][6] |

| pKa | 2.40 ± 0.10 | [6] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for determining the key physical properties of organic compounds like this compound. These are generalized protocols and may require optimization based on the specific equipment and purity of the sample.

Melting Point Determination

The melting point is a critical indicator of a substance's purity.[7][8]

Apparatus:

-

Mel-Temp apparatus or similar melting point device

-

Capillary tubes

-

Thermometer

-

Sample of this compound

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a steady rate of approximately 1-2 °C per minute when approaching the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For a pure substance, this range should be narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[7]

Apparatus:

-

Simple distillation apparatus (round-bottom flask, condenser, receiving flask)

-

Heating mantle

-

Thermometer

-

Boiling chips

-

Sample of this compound

Procedure:

-

Place a measured volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the stable temperature at which the vapor is condensing and dripping into the receiving flask. Record this temperature.

Density Determination

Density is the mass per unit volume of a substance.[8]

Apparatus:

-

Pycnometer or a precise graduated cylinder

-

Analytical balance

-

Temperature-controlled water bath

-

Sample of this compound

Procedure:

-

Measure the mass of the clean, dry pycnometer.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Place the filled pycnometer in a temperature-controlled water bath set to 25 °C until thermal equilibrium is reached.

-

Remove the pycnometer, dry the exterior, and measure its mass.

-

The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

The volume of the pycnometer is known or can be calibrated with a liquid of known density (e.g., water).

-

Calculate the density by dividing the mass of the liquid by its volume.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[9][10]

Apparatus:

-

Test tubes

-

Vortex mixer

-

Solvents (e.g., water, ethanol, acetone, hexane)

-

Sample of this compound

Procedure:

-

Place a small, measured amount of this compound (e.g., 10 mg) into a series of test tubes.

-

Add a measured volume of each solvent (e.g., 1 mL) to the respective test tubes.

-

Agitate the mixtures using a vortex mixer for a set period.

-

Visually inspect each tube to determine if the solid has dissolved completely.

-

Classify the solubility as soluble, partially soluble, or insoluble based on the visual observation.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the characterization of the physical properties of this compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. scbt.com [scbt.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. 2941-72-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. amherst.edu [amherst.edu]

An In-Depth Technical Guide to 6-Methoxy-2-methylbenzothiazole: Molecular Characteristics and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and biological activities of 6-Methoxy-2-methylbenzothiazole. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, outlines detailed experimental protocols for cited biological activities, and visualizes relevant biochemical pathways.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a benzothiazole core structure substituted with a methoxy group at the 6-position and a methyl group at the 2-position.

The key molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₉H₉NOS | [1][2] |

| Molecular Weight | 179.24 g/mol | [1][2] |

| IUPAC Name | 6-methoxy-2-methyl-1,3-benzothiazole | [1] |

| CAS Number | 2941-72-2 | [1][2] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Density | 1.204 g/mL at 25 °C | [4][5] |

| Boiling Point | 284 °C | [5][6] |

| Melting Point | 182 °C (decomposition) | [5][6] |

| Flash Point | 109 °C (228 °F) - closed cup | [1][4] |

| Solubility | Insoluble in water | [1][5] |

| Refractive Index | n20/D 1.612 (lit.) | [4][7] |

Synthesis Protocol

A representative synthesis of this compound involves the cyclization of an appropriate aminothiophenol derivative. The following is a general two-step protocol based on established synthetic routes for similar benzothiazole compounds.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Methodology

Step 1: Synthesis of 2-Amino-5-methoxyphenylthiol

-

Dissolve 2-amino-6-methoxybenzothiazole (16.65 mmol) in a 5N potassium hydroxide solution (30 ml).

-

Reflux the mixture for 24 hours.

-

Cool the reaction to room temperature.

-

Adjust the pH of the solution to 6 using concentrated HCl.

-

Collect the resulting solid by filtration and dry to obtain 2-amino-5-methoxyphenylthiol.

Step 2: Synthesis of this compound

-

Dissolve 2-amino-5-methoxyphenylthiol (1.93 mmol) in toluene (4 ml).

-

Add acetyl chloride (2.13 mmol) dropwise over approximately 15 minutes.

-

Heat the reaction mixture to 80°C and maintain overnight.

-

After cooling to room temperature, dilute the solution with dichloromethane (20 ml).

-

Adjust the pH to 8 with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with saturated saline solution, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to yield this compound as a yellow oily substance.

Biological Activity: Inhibition of Hepatic Microsomal Enzymes

This compound has been identified as an inhibitor of aryl hydrocarbon hydroxylase (AHH) and aminopyrine N-demethylase (ADPM) in hepatic microsomes.[1][4] Both AHH and ADPM are members of the cytochrome P450 superfamily of enzymes, which play a crucial role in the metabolism of a wide range of xenobiotics and endogenous compounds.

Cytochrome P450 Metabolism Pathway

The following diagram illustrates the general catalytic cycle of cytochrome P450 enzymes and indicates the points of inhibition by compounds like this compound.

Caption: General catalytic cycle of cytochrome P450 enzymes.

Experimental Protocol: Aryl Hydrocarbon Hydroxylase (AHH) Inhibition Assay

This protocol is a representative method for determining the inhibitory effect of this compound on AHH activity in rat liver microsomes.

-

Preparation of Microsomes:

-

Homogenize liver tissue from phenobarbital-pretreated rats in a suitable buffer (e.g., Tris-HCl with KCl).

-

Centrifuge the homogenate at low speed (e.g., 9,000 x g) to remove cell debris and nuclei.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a buffer and determine the protein concentration (e.g., by the Bradford assay).

-

-

Inhibition Assay:

-

Prepare a reaction mixture containing:

-

Phosphate buffer (pH 7.4)

-

NADPH generating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride

-

Benzo[a]pyrene (as the substrate for AHH)

-

Varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

-

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding the microsomal protein.

-

Incubate at 37°C for a specific time (e.g., 10-20 minutes).

-

Stop the reaction by adding a quenching agent (e.g., acetone or cold methanol).

-

-

Quantification of AHH Activity:

-

Extract the fluorescent product of the AHH reaction (3-hydroxybenzo[a]pyrene) with an organic solvent (e.g., hexane).

-

Measure the fluorescence of the organic phase using a spectrofluorometer (excitation at ~396 nm, emission at ~522 nm).

-

Calculate the rate of product formation and determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Protocol: Aminopyrine N-Demethylase (ADPM) Inhibition Assay

This protocol provides a representative method to assess the inhibition of ADPM activity by this compound. The assay is based on the colorimetric determination of formaldehyde produced from the N-demethylation of aminopyrine.

-

Preparation of Microsomes:

-

Follow the same procedure as described for the AHH inhibition assay.

-

-

Inhibition Assay:

-

Prepare a reaction mixture containing:

-

Phosphate buffer (pH 7.4)

-

NADPH generating system

-

Magnesium chloride

-

Aminopyrine (as the substrate for ADPM)

-

Varying concentrations of this compound.

-

-

Pre-incubate the mixture at 37°C.

-

Start the reaction by adding the microsomal protein.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction by adding a stopping solution (e.g., trichloroacetic acid).

-

-

Quantification of Formaldehyde (Nash Assay):

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

To an aliquot of the supernatant, add Nash reagent (containing ammonium acetate, acetic acid, and acetylacetone).

-

Incubate the mixture (e.g., at 60°C for 30 minutes or room temperature for a longer period) to allow for the development of a yellow color.

-

Measure the absorbance of the solution at 412 nm using a spectrophotometer.

-

Create a standard curve using known concentrations of formaldehyde to quantify the amount of product formed.

-

Calculate the rate of N-demethylation and determine the IC₅₀ value for this compound.

-

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and biological activity of this compound. Its inhibitory action on key cytochrome P450 enzymes, namely aryl hydrocarbon hydroxylase and aminopyrine N-demethylase, suggests its potential as a modulator of xenobiotic metabolism. The provided experimental protocols offer a foundation for further investigation into the pharmacological and toxicological profile of this compound. This information is intended to be a valuable asset for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive assay for nine major cytochrome P450 enzymes activities with 16 probe reactions on human liver microsomes by a single LC/MS/MS run to support reliable in vitro inhibitory drug-drug interaction evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

Solubility Profile of 6-Methoxy-2-methylbenzothiazole in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

6-Methoxy-2-methylbenzothiazole is a heterocyclic compound with the molecular formula C₉H₉NOS.[2][3][4][5][6][7][8][9] It is known to be insoluble in water.[2][3][4][5]

Expected Solubility in Organic Solvents

Due to the absence of direct quantitative data for this compound, the solubility of a related benzothiadiazole derivative, Acibenzolar-S-methyl, is presented as a predictive baseline. The structural similarities suggest that this compound would exhibit a comparable solubility pattern.

Table 1: Solubility of Acibenzolar-S-methyl in Various Organic Solvents at 25°C

| Solvent | Solubility (g/L) |

| Dichloromethane | 160 |

| Toluene | 36 |

| Acetone | 28 |

| Ethyl Acetate | 25 |

| n-Octanol | 5.4 |

| Methanol | 4.2 |

| n-Hexane | 1.3 |

| Water | 0.0077 |

Data sourced from PubChem CID 86412 for Acibenzolar-S-methyl and serves as an estimation for this compound.

Based on this data, this compound is expected to have high solubility in chlorinated solvents like dichloromethane, and good solubility in polar aprotic solvents such as acetone and ethyl acetate, as well as in aromatic hydrocarbons like toluene. Its solubility is likely to be lower in polar protic solvents like methanol and significantly lower in non-polar solvents such as n-hexane.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifugation at the same controlled temperature can be employed to facilitate the separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant from each vial. Dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analysis: Quantify the concentration of dissolved this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a similar method.

-

Calculation: Calculate the solubility of the compound in each solvent by taking into account the dilution factor.

References

- 1. benchchem.com [benchchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. 2941-72-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound 97 2941-72-2 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound | 2941-72-2 [amp.chemicalbook.com]

Spectroscopic Profile of 6-Methoxy-2-methylbenzothiazole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 6-Methoxy-2-methylbenzothiazole (C₉H₉NOS), a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Introduction: The Molecular Blueprint

This compound is a substituted benzothiazole derivative with a molecular weight of 179.24 g/mol . The unique arrangement of its aromatic ring, thiazole moiety, methoxy, and methyl groups gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its chemical identity, assessing purity, and understanding its electronic and structural properties. This guide will delve into the causality behind the observed spectral features, providing a robust framework for its analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), reveals five distinct proton environments.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, for instance, a 90 MHz instrument.[1]

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay to ensure quantitative integration.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Data Presentation: ¹H NMR

| Label | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| A | 7.81 | Doublet of Doublets | 1H | J(A,C)=8.9, J(A,B)=0.2 | H-4 |

| B | 7.27 | Doublet | 1H | J(B,C)=2.6 | H-7 |

| C | 7.03 | Doublet of Doublets | 1H | J(A,C)=8.9, J(B,C)=2.6 | H-5 |

| D | 3.85 | Singlet | 3H | - | -OCH₃ |

| E | 2.78 | Singlet | 3H | - | -CH₃ |

| Data sourced from ChemicalBook, acquired at 90 MHz in CDCl₃.[1] |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The downfield region of the spectrum (δ 7.0-8.0 ppm) is characteristic of aromatic protons. The proton at the C-4 position (A) appears as a doublet of doublets at 7.81 ppm due to coupling with the protons at C-5 and a long-range coupling with the proton at C-7. The proton at C-7 (B) at 7.27 ppm is a doublet due to coupling with the proton at C-5. The proton at C-5 (C) at 7.03 ppm is a doublet of doublets, coupling with both the C-4 and C-7 protons. The two singlets at 3.85 ppm and 2.78 ppm are readily assigned to the methoxy (-OCH₃) and methyl (-CH₃) protons, respectively. The integration values of 1:1:1:3:3 are consistent with the number of protons in each unique environment.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated solution (20-50 mg in 0.5-0.7 mL of CDCl₃) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, often at a frequency corresponding to the proton frequency (e.g., 22.5 MHz for a 90 MHz ¹H instrument).

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed to yield a spectrum with singlets for each unique carbon atom.

-

Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum, with chemical shifts referenced to the solvent signal (CDCl₃ at δ 77.16 ppm).

Data Presentation: Predicted ¹³C NMR

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~168 | C-2 |

| ~157 | C-6 |

| ~150 | C-7a |

| ~135 | C-3a |

| ~122 | C-4 |

| ~115 | C-5 |

| ~104 | C-7 |

| ~56 | -OCH₃ |

| ~20 | -CH₃ |

| Note: These are predicted chemical shifts based on typical values for similar structures. Experimental data should be used for definitive assignment. |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The quaternary carbons of the benzothiazole ring system (C-2, C-7a, and C-3a) are expected to appear in the downfield region of the spectrum. The carbon attached to the electronegative nitrogen and sulfur (C-2) will be the most downfield. The carbon bearing the methoxy group (C-6) will also be significantly downfield due to the oxygen's deshielding effect. The aromatic CH carbons (C-4, C-5, and C-7) will resonate in the typical aromatic region. The aliphatic carbons of the methoxy and methyl groups will appear in the upfield region of the spectrum, with the methoxy carbon being more downfield due to the attached oxygen.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be conveniently recorded as a thin liquid film. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records an interferogram, which is then Fourier transformed to produce the final IR spectrum.

-

Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (-CH₃, -OCH₃) |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1550 | C=N stretch | Thiazole ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1030 | C-O stretch | Aryl ether |

| ~850-800 | C-H bend | Aromatic (out-of-plane) |

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its structural features. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methoxy groups will appear just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1600-1480 cm⁻¹ region. The C=N stretching of the thiazole ring is expected around 1550 cm⁻¹. Strong bands corresponding to the asymmetric and symmetric C-O stretching of the aryl ether (methoxy group) will be prominent in the fingerprint region, typically around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. Out-of-plane C-H bending vibrations of the substituted benzene ring will also be present in the lower frequency region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Data Presentation: Mass Spectrometry

| m/z | Relative Intensity (%) | Proposed Fragment |

| 179 | 100 | [M]⁺• (Molecular Ion) |

| 180 | 11.3 | [M+1]⁺• (Isotope Peak) |

| 181 | 5.6 | [M+2]⁺• (Isotope Peak) |

| 164 | 65.9 | [M - CH₃]⁺ |

| 136 | 28.1 | [M - CH₃ - CO]⁺• or [M - HNCS]⁺• |

| 95 | 9.3 | Further fragmentation |

| 69 | 8.6 | Further fragmentation |

| Data sourced from ChemicalBook.[1] |

Expertise & Experience: Interpreting the Mass Spectrum

The mass spectrum of this compound shows a prominent molecular ion peak ([M]⁺•) at an m/z of 179, which corresponds to the molecular weight of the compound.[1] This is also the base peak, indicating the relative stability of the molecular ion. The presence of isotope peaks at m/z 180 and 181 is consistent with the presence of ¹³C and ³³S/³⁴S isotopes in their natural abundances. A significant fragment ion is observed at m/z 164, corresponding to the loss of a methyl radical (•CH₃) from the molecular ion.[1] Another notable fragment appears at m/z 136, which could arise from the subsequent loss of a neutral carbon monoxide (CO) molecule or the loss of isothiocyanic acid (HNCS).[1] The overall fragmentation pattern is characteristic of a substituted benzothiazole and provides strong evidence for the proposed structure.

Workflow for Spectroscopic Characterization

The comprehensive spectroscopic analysis of this compound follows a logical workflow to ensure the unambiguous identification and characterization of the compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a complete and unambiguous spectroscopic profile of this compound. Each technique offers complementary information that, when considered together, allows for the confident confirmation of the molecule's structure and purity. This guide serves as a valuable resource for scientists working with this compound, providing the necessary data and interpretation to support their research and development endeavors. The self-validating nature of these combined analytical techniques ensures a high degree of confidence in the identity and quality of the material.

References

biological activity of 6-Methoxy-2-methylbenzothiazole derivatives

An In-Depth Technical Guide to the Biological Activities of 6-Methoxy-2-methylbenzothiazole Derivatives

Abstract

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for the diverse biological activities its derivatives exhibit. The incorporation of a 6-methoxy group and a 2-methyl (or substituted methyl) group has been a focal point of research, leading to the discovery of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. It synthesizes quantitative data from various studies, details key experimental methodologies, and visualizes the underlying mechanisms and workflows to serve as a vital resource for researchers, scientists, and professionals in drug development.

Anticancer and Antiproliferative Activity

Derivatives of this compound have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The substitution at the 2-position of the benzothiazole ring is crucial for this activity, with various aryl, amino, and heterocyclic moieties leading to compounds with significant antiproliferative effects.[1][2] Studies have shown that these compounds can modulate key signaling pathways involved in cancer progression and induce apoptosis.[2]

The structure-activity relationship (SAR) studies reveal that the presence of the 6-methoxy group often enhances anticancer potency.[3][4] For instance, certain 2-aminobenzothiazole derivatives bearing a 6-methoxy group showed greater inhibitory effects compared to analogues with a chloro-substituent.[2] These compounds have been identified as potent inhibitors of critical cancer-related enzymes such as Focal Adhesion Kinase (FAK), PI3Kα, and VEGFR-2.[2]

Quantitative Data: Anticancer Activity

| Compound/Derivative Class | Target Cell Line | IC50 (µM) | Reference |

| Substituted phenylamino based methoxybenzothiazole (68) | HeLa | 0.5 ± 0.02 | [3][4] |

| Substituted phenylamino based methoxy methylbenzothiazole (69) | HeLa | 0.6 ± 0.29 | [3][4] |

| Methoxybenzamide benzothiazole (41) | Various | 1.1 - 8.8 | [3][4] |

| 2-aminobenzothiazole with 1,3,4-oxadiazole (24) | C6 (rat glioma) | 4.63 ± 0.85 | [2] |

| 2-aminobenzothiazole with 1,3,4-oxadiazole (24) | A549 (lung) | 39.33 ± 4.04 | [2] |

| 2-aminobenzothiazole derivative (13) | HCT116 (colon) | 6.43 ± 0.72 | [2] |

| 2-aminobenzothiazole derivative (13) | A549 (lung) | 9.62 ± 1.14 | [2] |

| 2-aminobenzothiazole derivative (13) | A375 (melanoma) | 8.07 ± 1.36 | [2] |

| 6-ammonium-2-(2-hydroxyphenyl)benzothiazole (5f) | HeLa | Submicromolar | [5] |

| 6-ammonium-2-(2-methoxyphenyl)benzothiazole (6f) | HeLa | Submicromolar | [5] |

Signaling Pathway: PI3K Inhibition

Many 6-methoxybenzothiazole derivatives exert their anticancer effects by inhibiting key kinase signaling pathways. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition is a validated strategy in cancer therapy.

Caption: PI3K/Akt signaling pathway and the inhibitory action of a potent benzothiazole derivative.

Antimicrobial Activity

The benzothiazole nucleus is a common feature in many antimicrobial agents. This compound derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[6] SAR studies have indicated that substitutions at different positions on the benzothiazole core can significantly modulate antibacterial potency.[7] For example, the presence of 4-chloro, 4-methoxy, or 6-nitro groups on the benzothiazole moiety was found to enhance antibacterial activity.[7]

Quantitative Data: Antimicrobial Activity

| Compound/Derivative Class | Target Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 4-methoxy substituted benzothiazole conjugate (72b) | S. aureus | 6.25 | - | [7] |

| 4-methoxy substituted benzothiazole conjugate (72b) | E. coli | 6.25 | - | [7] |

| Dichloropyrazole-based benzothiazole with methoxy thiophene-3-yl moiety (104) | Gram-positive strains | 0.0156 - 0.25 | - | [7] |

| Dichloropyrazole-based benzothiazole with methoxy thiophene-3-yl moiety (104) | Gram-negative strains | 1 - 4 | - | [7] |

| Methoxy substituted benzothiazole (K-03) | S. typhi | Potent activity | - | [8] |

| Methoxy substituted benzothiazole (K-05) | S. typhi | Potent activity | - | [8] |

| Benzamide-linked benzothiazole conjugate | S. aureus | - | 40.3 ± 0.6 | [9] |

Experimental Workflow: Antimicrobial Screening

The discovery and evaluation of new antimicrobial agents follow a structured workflow, from initial synthesis to the determination of potency.

Caption: Standard experimental workflow for the screening of novel antimicrobial compounds.

Neuroprotective and Enzyme Inhibitory Activity

Recent studies have highlighted the potential of benzothiazole derivatives in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[10][11] A key target in this area is Monoamine Oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine. Inhibition of MAO-B can increase dopamine levels and provide neuroprotection. Several 2-methylbenzothiazole derivatives, including those with a 6-methoxy or related hydroxy group, have been identified as highly potent and selective MAO-B inhibitors.[12][13]

The parent compound, this compound, has also been identified as an inhibitor of hepatic microsomal enzymes like aryl hydrocarbon hydroxylase.

Quantitative Data: MAO-B Inhibition

| Compound/Derivative Class | Target Enzyme | IC50 | Reference |

| 2-methylbenzo[d]thiazole derivative (4d) | MAO-B | 0.0046 µM (4.6 nM) | [12] |

| 2-methylbenzo[d]thiazole derivative (5c) | MAO-B | 0.0056 µM (5.6 nM) | [12] |

| 2-methylbenzo[d]thiazole derivative (5e) | MAO-B | 0.0054 µM (5.4 nM) | [12] |

| 6-hydroxybenzothiazol-2-carboxamide (30) | MAO-B | 41 nM | [11] |

| 6-hydroxybenzothiazol-2-carboxamide (40) | MAO-B | 11 nM | [11] |

Signaling Pathway: MAO-B Inhibition for Neuroprotection

Inhibition of MAO-B in the brain prevents the breakdown of dopamine, a key neurotransmitter, thereby alleviating symptoms of Parkinson's disease and reducing the production of neurotoxic byproducts.

Caption: Mechanism of neuroprotection via MAO-B inhibition by benzothiazole derivatives.

Anti-inflammatory Activity

Some derivatives of 6-methoxybenzothiazole have also been screened for anti-inflammatory properties. For example, a hydrazino derivative of 2-amino-6-methoxybenzothiazole was found to be potent in suppressing hemolysis in an in vitro anti-inflammatory study, indicating its potential to stabilize red blood cell membranes.[14]

Experimental Protocols

This section provides generalized methodologies for key experiments involved in the synthesis and evaluation of this compound derivatives, based on common laboratory practices.

Protocol 5.1: General Synthesis of 2-Amino-6-methoxybenzothiazole Derivatives

-

Thiocyanation: Dissolve p-anisidine (a 4-methoxyaniline precursor) in a suitable solvent like glacial acetic acid.

-

Add potassium thiocyanate (KSCN) to the solution.

-

Cool the mixture in an ice bath and slowly add a solution of bromine in glacial acetic acid dropwise while stirring.

-

Continue stirring for several hours at room temperature to complete the cyclization reaction, forming the 2-amino-6-methoxybenzothiazole core.

-

Derivatization: The resulting 2-amino-6-methoxybenzothiazole can be further reacted. For example, condensation with a substituted benzoyl chloride in a solvent like dry acetone can yield substituted nitrobenzamides.[8]

-

Purification: The final product is typically isolated by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol).[8][15]

Protocol 5.2: In Vitro Anticancer Assay (MTT Assay)

-

Cell Seeding: Seed human cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5.3: Antibacterial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

Conclusion

This compound and its derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. They exhibit a broad spectrum of biological activities, with particularly strong evidence for their potential as anticancer, antimicrobial, and neuroprotective agents. The quantitative data consistently show high potency, often in the micromolar to nanomolar range. The established synthetic routes and clear structure-activity relationships provide a solid foundation for the rational design and optimization of new therapeutic candidates. Further investigation is warranted to fully explore the clinical potential of this important chemical scaffold.

References

- 1. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. jchr.org [jchr.org]

- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2- Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iosrjournals.org [iosrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 6-Methoxy-2-methylbenzothiazole: A Technical Guide for Drug Discovery

An In-Depth Review of a Versatile Scaffold in Medicinal Chemistry

The benzothiazole nucleus, a heterocyclic aromatic compound, is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities. Within this chemical class, 6-Methoxy-2-methylbenzothiazole and its derivatives have emerged as compounds of significant interest, demonstrating potential applications in oncology, neuroprotection, and anti-inflammatory pathways. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its therapeutic applications, underlying mechanisms of action, and relevant experimental data and protocols to support further research and development.

Core Therapeutic Applications

Research into this compound and its structural analogs has unveiled a range of potential therapeutic uses, primarily centered around enzyme inhibition and the modulation of key cellular signaling pathways.

Anticancer Activity

The most extensively studied application of the 6-methoxy-benzothiazole scaffold is in the realm of oncology. The presence of a methoxy group at the C-6 position of the benzothiazole ring has been shown to be a critical contributor to the anticancer properties of these molecules[1].

-

Kinase Inhibition: this compound can be utilized in the synthesis of compounds that function as kinase inhibitors[2]. Protein kinases are pivotal in regulating cellular processes, and their dysregulation is a hallmark of cancer. Derivatives of 6-methoxy-benzothiazole have demonstrated potent inhibitory activity against kinases such as Abl kinase, which is implicated in chronic myeloid leukemia[1].

-

Antiproliferative Effects: These compounds have shown significant antiproliferative activity against various cancer cell lines, including lung cancer[1]. The broader class of benzothiazole derivatives has been extensively documented for its antitumor effects[3][4].

Enzyme Inhibition

This compound has been identified as an inhibitor of specific metabolic enzymes. It has been utilized as an inhibitor of aryl hydrocarbon hydroxylase (PB/AHH) and aminopyrine N-demethylase (ADPM) in studies involving hepatic microsomes[5]. This inhibitory action suggests a potential role in modulating xenobiotic metabolism.

Neuroprotection

Emerging evidence points towards a neuroprotective role for this compound derivatives. A study has highlighted its connection to small-molecule mediated neuroprotection in a model of tauopathy, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease[6]. Furthermore, its use in the development of PET radiopharmaceuticals for imaging amyloid-β plaques underscores its relevance in Alzheimer's disease research[6].

Anti-inflammatory and Other Potential Applications

Derivatives of 2-amino-6-methoxybenzothiazole have been synthesized and evaluated for their anti-inflammatory properties[3]. Additionally, high-throughput screening has identified this compound in the context of inhibiting poliovirus RNA-dependent RNA polymerase, suggesting a potential for antiviral applications[6]. The scaffold has also been explored for the development of inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression and a target in cancer immunotherapy[6].

Quantitative Data on this compound Derivatives

The following tables summarize the in vitro anticancer activity of various derivatives of the 6-methoxy-benzothiazole scaffold, as reported in the scientific literature.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Benzothiazole-pyrazole hybrid with C-6 methoxy group | A549 (Lung Cancer) | 0.054 | [1] |

| 2-substituted benzothiazole analogue with C-6 methoxyphenyl moiety | Ba/F3 | 0.046 - 0.09 | [1] |

| Kinase Target | Inhibitor | IC50 (nM) | Reference |

| Wild-type Abl kinase | 2-substituted benzothiazole analogue with C-6 methoxyphenyl moiety | 0.03 - 0.06 | [1] |

| T315I-mutant Abl kinase | 2-substituted benzothiazole analogue with C-6 methoxyphenyl moiety | 0.03 - 0.06 | [1] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and key in vitro assays for evaluating its therapeutic potential.

Synthesis of this compound

A documented method for the synthesis of this compound involves a two-step process starting from 2-amino-6-methoxybenzothiazole[5].

Step 1: Synthesis of 2-amino-5-methoxyphenylthiol

-

Dissolve 2-amino-6-methoxybenzothiazole (3.0g, 16.65mmol) in a 5N potassium hydroxide solution (30ml).

-

Reflux the mixture for 24 hours.

-

Cool the reaction to room temperature.

-

Adjust the pH of the solution to 6 with concentrated HCl.

-

Collect the resulting solid by filtration and dry to obtain 2-amino-5-methoxyphenylthiol.

Step 2: Synthesis of this compound

-

Dissolve 2-amino-5-methoxyphenylthiol (0.3g, 1.93mmol) in toluene (4ml).

-

Add acetyl chloride (0.167g, 2.13mmol) dropwise over approximately 15 minutes.

-

Heat the reaction system to 80°C and maintain overnight.

-

Cool the reaction to room temperature and dilute with dichloromethane (20ml).

-

Adjust the pH to 8 with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with a saturated saline solution, and dry with anhydrous sodium sulfate.

-

Concentrate the solution to yield this compound as a yellow oily substance.

In Vitro Kinase Inhibition Assay

This generalized protocol can be adapted to assess the inhibitory activity of this compound derivatives against specific protein kinases.

-

Reagents and Materials: Purified target kinase, kinase-specific substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™).

-

Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a 96-well plate, add the diluted compound, the target kinase, and the kinase-specific substrate. c. Initiate the reaction by adding ATP. d. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's protocol. f. Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is commonly used to evaluate the antiproliferative effects of compounds on cancer cell lines.

-

Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). c. Incubate for a specified period (e.g., 48-72 hours). d. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. e. Remove the media and dissolve the formazan crystals in DMSO. f. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The anticancer effects of benzothiazole derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific pathways targeted by this compound are still under investigation, research on related compounds suggests the involvement of the EGFR/MAPK and PI3K/Akt/mTOR pathways.

Caption: EGFR signaling pathway and potential inhibition by this compound derivatives.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its demonstrated potential in oncology, particularly as a kinase inhibitor, warrants further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound and its derivatives. Optimization of the core structure to enhance potency, selectivity, and pharmacokinetic properties will be crucial for its translation into clinical candidates. Furthermore, exploring its full potential in neuroprotection and other therapeutic areas could open up new avenues for drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and effective treatments.

References

6-Methoxy-2-methylbenzothiazole: A Core Scaffold for Pharmaceutical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction